5-Oxaspiro[2.4]heptane-4,6-dione

Catalog No.
S3147439
CAS No.
34299-44-0
M.F
C6H6O3
M. Wt
126.111
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxaspiro[2.4]heptane-4,6-dione

CAS Number

34299-44-0

Product Name

5-Oxaspiro[2.4]heptane-4,6-dione

IUPAC Name

5-oxaspiro[2.4]heptane-4,6-dione

Molecular Formula

C6H6O3

Molecular Weight

126.111

InChI

InChI=1S/C6H6O3/c7-4-3-6(1-2-6)5(8)9-4/h1-3H2

InChI Key

SKVLBFICUWJKDV-UHFFFAOYSA-N

SMILES

C1CC12CC(=O)OC2=O

solubility

not available

Synthesis and Application of Spirocyclopropane

Specific Scientific Field: Organic Chemistry

Summary of the Application: 5-Oxaspiro[2.4]heptane-4,6-dione is related to spirocyclopropane, which has been synthesized and applied to six- and five-member rings in recent decades . Spirocyclopropane is a significant structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral, and some enzyme inhibition activities .

Methods of Application or Experimental Procedures: Various methods for the synthesis of these compounds have been reported . For example, the synthesis of spiro[cyclopropane-1,2′-steroids] was performed using different NMR techniques .

Results or Outcomes: The synthesis and application of spirocyclopropane have led to the development of compounds with significant biological activities, including diuretic, antiandrogenic, and other agents .

Production of Leukotriene Antagonists

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 5-Oxaspiro[2.4]heptan-6-one is an intermediate product for the production of leukotriene antagonists . Leukotrienes are substances in the human body that are associated with inflammation and allergic reactions.

Methods of Application or Experimental Procedures: The production of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride 5-oxaspiro[2.4]heptane-4,6-dione to the compound of formula (I) .

Results or Outcomes: The production process yields a mixture of the desired product with the isomeric 5-oxaspiro[2.4]heptan-4-one . This compound is used as an intermediate in the production of leukotriene antagonists .

5-Oxaspiro[2.4]heptane-4,6-dione is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a five-membered ring containing an oxygen atom fused to a six-membered ring. Its molecular formula is C₆H₈O₂, and it plays a significant role in organic chemistry due to its potential applications in various fields, including pharmaceuticals and materials science. The compound's structure allows it to exhibit distinctive chemical and biological properties, making it a subject of interest for researchers.

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield various spirocyclic alcohols, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, utilizing reagents like alkyl halides under acidic or basic conditions.

These reactions contribute to its utility as an intermediate in the synthesis of more complex organic molecules.

Research indicates that 5-Oxaspiro[2.4]heptane-4,6-dione exhibits notable biological activities. It has been investigated for its potential as an intermediate in the synthesis of leukotriene antagonists, which are compounds that may play a role in inflammatory responses. The compound's ability to interact with specific enzymes and receptors allows it to modulate various biochemical pathways, potentially leading to therapeutic applications.

The synthesis of 5-Oxaspiro[2.4]heptane-4,6-dione typically involves the following steps:

  • Starting Material: The process begins with itaconic acid ester.
  • Formation of Cyclic Anhydride: The itaconic acid ester is converted into a cyclic anhydride.
  • Reduction: The cyclic anhydride is then reduced to yield 5-Oxaspiro[2.4]heptane-4,6-dione.

Alternative synthetic routes have also been explored, often focusing on optimizing yields and minimizing by-products. For instance, one method involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide followed by cyclization with zinc .

5-Oxaspiro[2.4]heptane-4,6-dione finds applications in several areas:

  • Organic Chemistry: It serves as an intermediate in the synthesis of complex organic compounds and heterocycles.
  • Pharmaceutical Chemistry: Its role as a precursor for leukotriene antagonists highlights its importance in drug development.
  • Materials Science: The compound is utilized in creating specialty chemicals and materials due to its unique structural properties.

Studies on the interactions of 5-Oxaspiro[2.4]heptane-4,6-dione with biological targets have shown that its spirocyclic structure enables effective binding with specific enzymes and receptors. This interaction can inhibit enzymatic activity and modulate biochemical pathways relevant to inflammation and other physiological processes.

Several compounds share structural similarities with 5-Oxaspiro[2.4]heptane-4,6-dione:

Compound NameDescription
5-Oxaspiro[2.4]heptan-6-oneAn isomer with a different position of the oxygen atom; serves similar synthetic purposes.
5-Oxaspiro[2.4]heptan-4-oneAnother isomer differing in the arrangement of functional groups; exhibits distinct properties.
SpirocyclopropaneA related structure that has been synthesized for various biological activities; serves as a reference point for comparison.

Uniqueness: 5-Oxaspiro[2.4]heptane-4,6-dione is unique due to its specific arrangement of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to its isomers and similar compounds.

Spirocyclic systems, defined by two rings sharing a single atom (the spiroatom), were first systematically described by Adolf von Baeyer in 1900. The nomenclature "spiro" derives from the Latin spīra (twist or coil), reflecting their non-planar geometries. Early studies focused on natural products like spirostan steroids, but synthetic spirocycles gained prominence in the 20th century due to their conformational rigidity and stereochemical diversity. The advent of advanced spectroscopic methods in the 1980s enabled precise characterization of spiro compounds, paving the way for tailored syntheses of derivatives such as 5-oxaspiro[2.4]heptane-4,6-dione.

Significance in Heterocyclic Chemistry Research

5-Oxaspiro[2.4]heptane-4,6-dione exemplifies the intersection of oxygen heterocycles and spiro frameworks. Its structure comprises a cyclopropane ring fused to a γ-lactone, creating strain that influences reactivity. Recent synthetic methodologies, such as the use of α,β-unsaturated N-acyliminium ions, have enabled efficient construction of similar spiroheterocycles. Computational studies reveal that the compound’s 104° bond angle at the spiro carbon (smaller than typical tetrahedral angles) contributes to its kinetic stability, making it a viable intermediate for further functionalization.

Table 1: Key Properties of 5-Oxaspiro[2.4]heptane-4,6-dione

PropertyValueSource
Molecular FormulaC₆H₆O₃
Molecular Weight126 Da
LogP0.37
Rotatable Bonds0
Hydrogen Bond Acceptors3

Position in Contemporary Pharmaceutical Development

Spirocyclic motifs are increasingly valorized in drug design for their ability to mimic bioactive conformations and reduce metabolic degradation. While 5-oxaspiro[2.4]heptane-4,6-dione itself is not yet a clinical candidate, its derivatives are under investigation as protease inhibitors and allosteric modulators. Patents filed via WIPO PATENTSCOPE highlight its utility in synthesizing kinase-targeting molecules, leveraging the lactone moiety for hydrogen bonding with enzymatic active sites.

5-Oxaspiro[2.4]heptane-4,6-dione belongs to the class of spirocyclic compounds, characterized by two rings sharing a single atom—the spirocarbon. Its molecular framework consists of a five-membered oxolane ring fused to a four-membered cyclopropane ring via a spiro-junction at carbon-4 [4] [6]. The oxolane ring incorporates an oxygen atom at position 5, while the cyclopropane ring introduces significant angle strain due to its 60° bond angles, a hallmark of cyclopropane derivatives [3] [6]. This strain contributes to the compound’s reactivity, particularly in ring-opening reactions and nucleophilic additions [3].

The dione functional groups at positions 4 and 6 further define its electronic properties. These ketone groups create electron-deficient regions, enhancing susceptibility to nucleophilic attack. Crystallographic studies of analogous spirocyclic diones reveal bond lengths of approximately 1.54 Å for the spirocarbon-to-oxygen bonds and 1.47 Å for the carbonyl groups, consistent with standard ketone bond lengths [3] [4]. The spirocyclic architecture imposes conformational rigidity, limiting rotational freedom and stabilizing specific stereochemical configurations critical for its applications in synthesis [4] [6].

Structural ParameterValue/Description
Molecular FormulaC₆H₈O₂
Spirocarbon PositionCarbon-4
Ring Sizes5-membered (oxolane), 4-membered (cyclopropane)
Key Functional GroupsTwo ketones (4,6-positions)
Bond Angle at Spirocarbon~109.5° (tetrahedral geometry)

This structural rigidity contrasts with non-spirocyclic ketones, where greater flexibility often reduces stereochemical control in reactions [3] [6].

Structural Relationships to Other Oxaspiro Compounds

The 5-oxaspiro[2.4]heptane scaffold serves as a foundational framework for multiple derivatives, with functional group variations dictating their chemical behavior. For example:

  • 1-Oxaspiro[2.4]heptane: Lacking the dione groups, this compound features a single oxygen atom in the oxolane ring and a simpler cyclopropane structure [6]. Its reduced polarity (logP ≈ 1.2) compared to the dione derivative (logP ≈ 0.5) underscores the impact of ketones on hydrophilicity [3] [6].
  • 5-Oxaspiro[2.4]heptan-6-one: Retaining one ketone group, this mono-ketone derivative exhibits intermediate reactivity, often serving as a precursor in pharmaceutical syntheses [4]. Its structure highlights how incremental changes in functionalization alter solubility and biological activity.

The dione’s two electron-withdrawing ketones significantly enhance its acidity (pKa ≈ 12–14 for α-hydrogens) compared to non-ketonated analogs, enabling deprotonation under mild basic conditions [3]. This property facilitates its use in condensation reactions, where enolate intermediates participate in carbon-carbon bond formation [4].

CompoundFunctional GroupsPolarity (logP)Key Reactivity
5-Oxaspiro[2.4]heptane-4,6-dioneTwo ketones0.5Nucleophilic addition, enolate formation
1-Oxaspiro[2.4]heptaneEther1.2Ring-opening via acid catalysis
5-Oxaspiro[2.4]heptan-6-oneSingle ketone0.8Selective reduction, Grignard reactions

The oxygen atom’s position in the oxolane ring also differentiates these compounds. In 5-oxaspiro derivatives, the oxygen’s lone pairs participate in conjugation with the cyclopropane ring, slightly delocalizing electron density and mitigating ring strain [3] [6].

Comparative Analysis with 5-Oxaspiro[2.4]heptane and Derivatives

Compared to its non-ketonated counterpart, 5-oxaspiro[2.4]heptane, the dione derivative exhibits distinct electronic and steric profiles:

  • Electronic Effects: The dione’s ketones withdraw electron density via induction, reducing electron richness at the spirocarbon. This contrasts with 5-oxaspiro[2.4]heptane, where the ether oxygen donates electron density through resonance, increasing nucleophilicity at adjacent carbons [3] [6].
  • Steric Accessibility: The planar ketone groups in the dione create steric hindrance perpendicular to the spirocyclic plane, directing reactants to approach axially. In contrast, 5-oxaspiro[2.4]heptane’s tetrahedral ether oxygen allows more isotropic reactivity [4].
  • Synthetic Utility: The dione’s dual ketones enable sequential functionalization. For instance, selective reduction of one ketone yields 5-oxaspiro[2.4]heptan-6-one, a key intermediate in leukotriene antagonist synthesis [4]. In contrast, the parent hydrocarbon requires harsher conditions for functionalization due to its inert cyclopropane ring [6].

Derivatives such as 5-oxaspiro[2.4]heptane-1-carboxylic acid further illustrate functional group diversification. The carboxylic acid substituent introduces hydrogen-bonding capacity and ionic character at physiological pH, expanding utility in drug design compared to the neutral dione [3] [4].

The traditional synthesis of 5-Oxaspiro[2.4]heptane-4,6-dione has been established through several classical methodologies, each with distinct advantages and limitations [1] [2]. The most prominent traditional approach involves the reduction of itaconic acid ester derivatives, which represents the earliest method documented in the literature. This synthesis pathway begins with itaconic acid ester as the starting material and proceeds through cyclic anhydride formation to yield the target spirocyclic dione [1].

A significant limitation of the traditional itaconic acid ester route is the production of isomeric mixtures during the reduction step [1]. The reduction of the cyclic anhydride 5-oxaspiro[2.4]heptane-4,6-dione yields both the desired 5-oxaspiro[2.4]heptan-6-one and the isomeric 5-oxaspiro[2.4]heptan-4-one, necessitating challenging separation procedures that reduce the overall efficiency and economic viability of the process [2].

Zinc-Mediated Cyclization Methodology

The zinc-mediated cyclization approach represents a more refined traditional method that employs 4,4-bis(bromomethyl)dihydro-2-furanone as the key intermediate [1] [2]. This methodology proceeds through an intramolecular Wurtz-type synthesis mechanism, where zinc powder facilitates the formation of the cyclopropane ring at elevated temperatures. The reaction conditions typically require heating to 120°C for 2-5 hours, yielding the spirocyclic product in 63% isolated yield [2].

The zinc cyclization method offers several advantages over the itaconic acid ester route, including improved regioselectivity and the elimination of isomer separation requirements. However, the harsh reaction conditions, including high temperatures and extended reaction times, limit its applicability for sensitive substrates and large-scale industrial implementation [1].

Hydrogen Bromide Conversion Strategy

A notable traditional approach involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile using hydrogen bromide as the key transformation agent [2]. This methodology can be performed either as a multi-stage process through isolable intermediates or as a one-pot synthesis using excess hydrogen bromide. The single-stage variant employs more than 3 mol equivalents of hydrogen bromide per mol of starting nitrile, achieving conversion to 4,4-bis(bromomethyl)dihydro-2-furanone in greater than 90% yield [2].

The hydrogen bromide method demonstrates excellent atom economy and procedural simplicity, but the harsh acidic conditions and high temperature requirements (100°C) pose challenges for functional group tolerance and environmental considerations [2].

Modern Synthetic Routes

Contemporary approaches to spirocyclic compound synthesis have evolved significantly, incorporating advanced catalytic methodologies and sophisticated mechanistic understanding [3] [4]. The development of palladium-catalyzed cascade reactions represents a paradigm shift in oxaspirolactone synthesis, offering mild conditions, high atom economy, and broad substrate scope [3].

Palladium-Catalyzed Carbonylative Spirolactonization

The palladium-catalyzed carbonylative spirolactonization of hydroxycyclopropanols has emerged as a highly efficient modern methodology [3]. This approach employs [Pd(neoc)(OAc)]₂(OTf)₂ as the catalyst system, operating at 50°C to achieve 89% isolated yields. The reaction mechanism involves β-carbon elimination from cyclopropanol substrates, followed by carbon monoxide migratory insertion and subsequent lactonization [3].

The methodology demonstrates exceptional functional group tolerance, accommodating halogens (fluorine, bromine), N-Boc carbamates, alkenes, benzoates, and silyl ethers [3]. The reaction scope encompasses spiro(4.4), spiro(5.4), and spiro(6.4) ring systems, with excellent stereoselectivity observed for spiro(5.4) systems due to anomeric effects [3].

Asymmetric 1,3-Dipolar Cycloaddition

Enantioselective 1,3-dipolar cycloaddition reactions have been developed for the asymmetric construction of spirocyclic frameworks [5] [6]. These methodologies employ chiral copper(I) catalysts to achieve up to 98% enantiomeric excess in the formation of spiroisoxazolone derivatives [5]. The reaction proceeds through cascade mechanisms involving α,β-unsaturated aldehydes and isoxazolones under synergistic catalysis of chiral secondary amines and palladium(0) complexes [6].

The asymmetric cycloaddition approach offers exceptional stereochemical control, with diastereoselectivities reaching 20:1 and enantioselectivities up to 99% ee [6]. The methodology enables access to chiral spirocyclic compounds containing multiple stereocenters, providing valuable building blocks for pharmaceutical applications [5].

Nickel-Catalyzed Carbonylation Systems

Recent developments in nickel-catalyzed carbonylation have introduced earth-abundant metal alternatives to precious metal catalysts [7]. These systems employ nickel complexes paired with organic imidazole derivatives, demonstrating excellent reactivity for spirocyclic anhydride formation [7]. The nickel-based methodology operates at 80-120°C, achieving 85-95% yields while offering significant cost advantages over rhodium and iridium catalysts [7].

The nickel catalysis approach represents a sustainable alternative to traditional precious metal systems, with improved environmental compatibility and reduced catalyst costs [7]. The methodology is particularly advantageous for large-scale industrial applications where catalyst recovery and recycling are economically significant [7].

Green Chemistry Approaches for Synthesis

Green chemistry principles have been increasingly integrated into spirocyclic compound synthesis, addressing environmental concerns and sustainability requirements [8] [9] [10]. These approaches emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of renewable energy sources [9].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green methodology for spirocyclic compound preparation [8] [10]. This approach enables rapid heating and precise temperature control, typically completing reactions within 2-4 minutes under microwave irradiation [8]. The methodology achieves 90-97% yields while significantly reducing energy consumption compared to conventional heating methods [8].

The microwave approach demonstrates enhanced reaction rates and improved selectivity due to uniform heating and the absence of thermal gradients [8]. The methodology is particularly effective for solid-supported synthesis, where conventional heating may result in poor heat transfer and extended reaction times [8].

Solvent-Free Methodologies

Solvent-free synthesis represents a fundamental green chemistry approach that eliminates organic solvents entirely [8] [10]. These methodologies employ solid-supported acid catalysts, such as sulfonated mesoporous silica (MCM-SO₃H), to facilitate spirocyclic compound formation [8]. The approach achieves 85-95% yields while providing excellent atom economy and simplified purification procedures [8].

Solvent-free conditions offer environmental advantages including elimination of volatile organic compounds, reduced waste generation, and simplified work-up procedures [8]. The methodology is particularly well-suited for industrial applications where solvent recovery and disposal represent significant operational costs [8].

Aqueous Media Synthesis

The utilization of water as a green solvent has been successfully demonstrated for spirocyclic compound synthesis [8] [11]. Aqueous media enable the formation of spiro[indoline-3,4'(1H')-pyrano[2,3-c]pyrazol]-2-one derivatives through Knoevenagel condensation and Michael addition reactions [8]. The methodology employs various bases including K₂CO₃, NaHCO₃, and KF·2H₂O, achieving yields of 79-88% [8].

Water-based synthesis offers significant environmental benefits, including non-toxicity, abundance, and elimination of organic solvent disposal requirements [8]. The methodology demonstrates compatibility with diverse functional groups and provides excellent scalability for industrial implementation [8].

Ionic Liquid Catalysis

Ionic liquid-mediated synthesis provides a sustainable catalytic approach with recyclable catalyst systems [8] [12]. The methodology employs ionic liquids such as 1-methylimidazolium tetrafluoroborate ([MIM]⁺BF₄⁻) at 100°C to achieve 90-95% yields in spirocyclic compound formation [8]. The ionic liquid systems demonstrate excellent thermal stability and can be recovered and reused multiple times without significant activity loss [8].

Ionic liquid catalysis offers unique advantages including negligible vapor pressure, tunable properties, and high thermal stability [8]. The methodology enables precise control over reaction selectivity and provides opportunities for continuous flow processing [8].

Photocatalytic Methods

Visible light-induced photocatalysis represents an emerging green approach for spirocyclic synthesis [13] [14]. These methodologies employ photocatalysts such as meta-tetraphenyl porphyrin (H₂TPP) with molecular oxygen as the terminal oxidant [13]. The approach operates at room temperature using LED irradiation, achieving 80-92% yields with excellent atom economy [13].

Photocatalytic methods offer sustainable energy utilization through visible light activation and enable the use of molecular oxygen as a benign oxidant [13]. The methodology demonstrates broad functional group tolerance and provides access to complex spirocyclic frameworks under mild reaction conditions [13].

Asymmetric Synthesis Strategies

Asymmetric synthesis of spirocyclic compounds has become a critical area of development, driven by the increasing demand for enantiomerically pure pharmaceuticals and biologically active molecules [15] [16] [17]. The unique three-dimensional architecture of spirocycles makes them particularly challenging targets for enantioselective synthesis [5].

Chiral Catalyst Development

The development of highly enantioselective catalysts has revolutionized spirocyclic synthesis [18] [16]. Cinchona alkaloid-derived catalysts, particularly those featuring SF₅-substituted benzyl groups, have demonstrated exceptional performance in phase-transfer-catalyzed spirocyclizations [18]. These catalysts achieve enantiomeric ratios up to 3:97 while maintaining excellent yields and broad substrate scope [18].

Chiral phosphoric acids represent another class of highly effective asymmetric catalysts for spirocyclic synthesis [16] [19]. These catalysts enable the construction of spiro[cyclopentane-1,3'-oxindole] scaffolds with five consecutive stereocenters, achieving up to 99% yield and 97% enantiomeric excess [16]. The methodology demonstrates remarkable diastereoselectivity (>20:1) and broad functional group compatibility [16].

Enantioselective Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition methodologies have been extensively developed for spirocyclic isoxazolone synthesis [5] [6] [17]. These reactions employ synergistic catalysis combining chiral secondary amines and palladium(0) catalysts to achieve exceptional levels of both diastereo- and enantioselectivity [6]. The methodology accommodates diverse substrate scope while maintaining high levels of stereochemical control [17].

The Conia-ene type reaction has emerged as a powerful tool for enantioselective spirocyclic synthesis [5] [17]. This approach enables the formation of spiroisoxazolone derivatives with large substrate scope tolerance and high levels of selectivity (dr up to 20:1, ee up to 99%) [17]. The transformation showcases the utility of cascade reactions in accessing structurally complex spirocyclic frameworks [5].

Organocatalytic Approaches

Organocatalytic methodologies have provided metal-free alternatives for asymmetric spirocyclic synthesis [16] [20]. These approaches employ chiral organocatalysts such as pyrrolidine-based systems and quinoline-derived phosphoric acids to achieve excellent stereocontrol [20]. The methodology enables the synthesis of spiro-decalin oxindole derivatives with five contiguous stereogenic centers and excellent stereoselectivity (>99:1 dr, up to 92% ee) [20].

Phase-transfer catalysis has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles [18]. The methodology employs novel SF₅-containing catalysts derived from cinchona alkaloids, achieving up to 2:98 enantiomeric ratio through intramolecular C-C bond formation [18]. The approach demonstrates high tolerance to changes in reaction conditions including temperature, concentration, and water content [18].

Desymmetrization Strategies

Copper-catalyzed desymmetrization has been developed for the rapid preparation of enantio-enriched spirocyclopropyl β-lactams [21]. This methodology employs diastereoselective and enantioselective hydroborylation and hydrosilylation of spirocyclopropenes to enable remote control of axial chirality [21]. The desymmetrization strategy allows access to products bearing central, spiro, and axial chirality elements [21].

The enantioselective synthesis of 1-oxaspiro [3] [22]hexanes has been achieved through lithiated three-membered heterocycles as chiral nucleophiles [23] [24]. This methodology involves the reaction between configurationally stable α-lithiated oxiranes and 3-substituted cyclobutanones, yielding enantiomerically enriched cyclobutanols (er > 98:2) [23]. The products undergo base-mediated Payne rearrangement to afford the desired oxaspirohexanes [23].

Scale-up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 5-Oxaspiro[2.4]heptane-4,6-dione requires careful consideration of multiple factors including catalyst efficiency, process safety, economic viability, and environmental impact [25] [26] [27]. Industrial implementation demands optimization of reaction conditions, catalyst loading, purification methods, and waste management strategies [25].

Catalyst Loading Optimization

Catalyst loading reduction represents a critical factor in industrial-scale synthesis [25] [28]. Laboratory-scale reactions typically employ 5-10 mol% catalyst loading, while industrial processes require optimization to 0.1-1 mol% to achieve economic viability [25]. The development of highly active catalyst systems, such as the [Pd(neoc)(OAc)]₂(OTf)₂ complex, enables efficient catalysis at reduced loadings while maintaining high yields [3].

Catalyst recovery and recycling strategies become economically essential at industrial scale [25] [28]. Heterogeneous catalyst systems and immobilized catalysts offer advantages for catalyst separation and reuse [25]. The implementation of continuous flow processes can further enhance catalyst utilization efficiency and enable automated catalyst recovery procedures [29].

Purification and Waste Management

Purification methodology must transition from column chromatography to industrially viable techniques such as crystallization, distillation, or extraction [25] [27]. The development of efficient crystallization conditions for 5-Oxaspiro[2.4]heptane-4,6-dione enables direct isolation of pure product while minimizing waste generation [25].

Waste minimization strategies are essential for environmental compliance and economic efficiency [25] [27]. The implementation of green chemistry principles, including atom-economical reactions and solvent recycling, reduces waste generation and disposal costs [13]. Continuous flow synthesis offers additional advantages for waste reduction through precise stoichiometric control and minimal hold-up volumes [29].

Economic Analysis and Cost Optimization

Raw material sourcing and cost analysis play crucial roles in industrial viability [25] [27]. The identification of cost-effective starting materials and optimization of supply chains can significantly impact production economics [25]. The utilization of readily available and inexpensive precursors, such as pentaerythritol dibromide, provides economic advantages for large-scale synthesis [2].

Process intensification through continuous flow synthesis offers opportunities for reduced capital investment and improved process efficiency [29]. The automated synthesis of spirocyclic compounds enables scalable production with minimal manual intervention and reduced labor costs [29]. Multi-kilogram scale synthesis has been successfully demonstrated for related spirocyclic compounds, providing proof of concept for industrial implementation [28].

Quality Control and Analytical Considerations

Analytical method development for industrial production requires robust quality control procedures [27] [28]. The implementation of in-line monitoring systems and real-time analytical techniques enables continuous quality assessment and process optimization [29]. High-performance liquid chromatography methods must be validated for purity determination and stereochemical analysis [30].

XLogP3

-0.1

Dates

Last modified: 04-15-2024

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